3-[(4-Amino-1H-pyrazol-1-yl)methyl]-1lambda6-thietane-1,1-dione
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Overview
Description
3-[(4-Amino-1H-pyrazol-1-yl)methyl]-1lambda6-thietane-1,1-dione is a heterocyclic compound that features a pyrazole ring and a thietane ring. The presence of these rings makes it an interesting subject for research in organic and medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Amino-1H-pyrazol-1-yl)methyl]-1lambda6-thietane-1,1-dione typically involves the formation of the pyrazole ring followed by the introduction of the thietane moiety. One common method involves the reaction of 4-amino-1H-pyrazole with a suitable thietane precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is encouraged to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Amino-1H-pyrazol-1-yl)methyl]-1lambda6-thietane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
3-[(4-Amino-1H-pyrazol-1-yl)methyl]-1lambda6-thietane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(4-Amino-1H-pyrazol-1-yl)methyl]-1lambda6-thietane-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-methyl-1H-pyrazole
- 3-Amino-5-methyl-1H-pyrazole
- 4,5-Dihydro-1H-pyrazole derivatives
Uniqueness
3-[(4-Amino-1H-pyrazol-1-yl)methyl]-1lambda6-thietane-1,1-dione is unique due to the presence of both a pyrazole and a thietane ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
The compound 3-[(4-Amino-1H-pyrazol-1-yl)methyl]-1lambda6-thietane-1,1-dione is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Molecular Characteristics
- Common Name: this compound
- Molecular Formula: C7H11N3O2S
- Molecular Weight: 215.28 g/mol
- CAS Number: 84670121
The compound features a thietane ring fused with a pyrazole moiety, which is crucial for its biological interactions. The structural uniqueness contributes to its reactivity and potential binding affinity to various biological targets.
Property | Value |
---|---|
Molecular Formula | C7H11N3O2S |
Molecular Weight | 215.28 g/mol |
CAS Number | 84670121 |
Research indicates that the compound exhibits significant biological activity primarily through:
- Enzyme Inhibition: The compound has shown the ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with thymidine phosphorylase (TP), an enzyme linked to tumor growth and metastasis .
- Receptor Interaction: The pyrazole moiety enhances binding to various receptors, potentially modulating signaling pathways related to inflammation and cancer progression.
Therapeutic Potential
The therapeutic applications of this compound include:
- Anticancer Activity: Similar compounds have demonstrated anti-tumor properties by inhibiting enzymes that promote tumor growth . The unique structure of this compound suggests it may also exhibit such properties.
- Anti-inflammatory Effects: Compounds with similar pyrazole structures have been associated with the inhibition of bronchial inflammation, indicating potential use in treating inflammatory diseases .
Study on Enzyme Inhibition
In a study investigating the inhibitory effects of various pyrazole derivatives on TP, it was found that modifications in the pyrazole structure significantly impacted biological activity. The study highlighted that compounds with enhanced binding capabilities to TP could effectively suppress tumor growth .
Pyrazole Derivatives in Cancer Treatment
A series of pyrazolo[1,5-a][1,3,5]triazine derivatives were synthesized and evaluated for their anticancer effects. These studies revealed that certain structural modifications led to increased potency against cancer cell lines, suggesting a promising avenue for optimizing this compound for similar applications .
Comparative Analysis with Similar Compounds
A comparative analysis of structurally related compounds reveals insights into the biological activity of this compound:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-amino-3-methylthietane 1,1-dioxide hydrochloride | C4H10ClNO2S | Simpler structure; contains an amino group |
3-(4-Amino-3-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane | C8H13N3O2S | Similar pyrazole structure; different ring system |
4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline | C19H21N7 | More complex; multiple pyrazole groups |
The distinct combination of functional groups in this compound may enhance its effectiveness compared to other compounds lacking such structural features.
Properties
Molecular Formula |
C7H11N3O2S |
---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
1-[(1,1-dioxothietan-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C7H11N3O2S/c8-7-1-9-10(3-7)2-6-4-13(11,12)5-6/h1,3,6H,2,4-5,8H2 |
InChI Key |
IWFWIJVJHLAKHS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1(=O)=O)CN2C=C(C=N2)N |
Origin of Product |
United States |
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